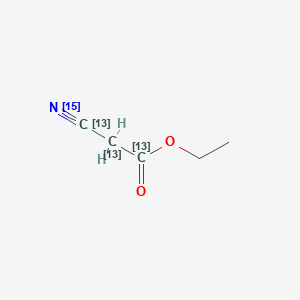
N-Desmethylxanomeline
Vue d'ensemble
Description
“N-Desmethylxanomeline” is a chemical compound with the molecular formula C13H21N3OS and a molar mass of 267.39 . It is related to Xanomeline, a muscarinic acetylcholine receptor agonist .
Molecular Structure Analysis
The molecular structure of “N-Desmethylxanomeline” is determined by its molecular formula C13H21N3OS . Advanced techniques such as time-resolved gas-phase scattering signals can be used for determining transient structures of molecules in excited electronic states .
Physical And Chemical Properties Analysis
“N-Desmethylxanomeline” has a molecular formula of C13H21N3OS and a molar mass of 267.39 . The physical and chemical properties of nanoparticles have been extensively studied due to their novel or enhanced properties compared to bulk material .
Applications De Recherche Scientifique
Analytical Methods Development
A significant aspect of scientific research on N-Desmethylxanomeline involves the development of analytical methods for its detection and quantification. For instance, Murphy et al. (1995) developed a method for determining xanomeline and its active metabolite, N-desmethylxanomeline, in human plasma. This method used liquid chromatography-atmospheric pressure chemical ionization mass spectrometry, proving extremely sensitive, fast, and rugged, crucial for supporting clinical trials (Murphy et al., 1995). Similarly, Kasper et al. (1995) utilized high-performance liquid chromatography for monitoring xanomeline and desmethylxanomeline in human plasma, crucial for clinical trial monitoring (Kasper et al., 1995).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of xanomeline and its metabolites, including N-desmethylxanomeline, is a crucial aspect of its scientific applications. Studies like that by Ames et al. (1983), which explored the metabolism of hexamethylmelamine, a related compound, to reactive species that bind covalently to microsomal protein and DNA, provide insight into the metabolic pathways and potential mechanisms of action of these compounds (Ames et al., 1983).
Comparative Pharmacological Analysis
Comparative pharmacological studies, such as those conducted by Odagaki et al. (2016), are integral to understanding the unique properties of N-desmethylxanomeline. Their work on comparing the pharmacological properties of xanomeline and N-desmethylclozapine in rat brain membranes sheds light on the agonistic activity at various receptors, highlighting the distinct and potentially beneficial effectiveness of these compounds in treatments for conditions like schizophrenia (Odagaki et al., 2016).
Exploring Mechanisms of Action
Understanding the mechanisms of action of compounds like N-desmethylxanomeline is pivotal. Research such as that by Coley et al. (1995) on the N-(hydroxymethyl)melamines, including hexamethylmelamine, clarifies the potential action mechanisms of these agents. They explored the formation of reactive species and local formaldehyde release, contributing significantly to the understanding of their cytotoxicity and antitumor activities (Coley et al., 1995).
Mécanisme D'action
Target of Action
N-Desmethylxanomeline is a derivative of Xanomeline, which is a muscarinic acetylcholine receptor agonist . The primary targets of N-Desmethylxanomeline are likely to be the same as Xanomeline, which are the central nervous system muscarinic M1 and M4 receptor subtypes .
Mode of Action
Xanomeline’s mechanism of action is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia and related diseases . As an agonist, N-Desmethylxanomeline would bind to its target receptors, stimulating them to produce a response.
Biochemical Pathways
Xanomeline regulates key dopaminergic and glutamatergic circuits in the brain that are thought to be imbalanced in patients suffering from neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease .
Pharmacokinetics
Xanomeline’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . It can be inferred that N-Desmethylxanomeline, being a derivative of Xanomeline, may have similar ADME properties.
Result of Action
Xanomeline has been shown to rebalance key neurotransmitter circuits, which could potentially alleviate symptoms in diseases like schizophrenia and Alzheimer’s disease .
Propriétés
IUPAC Name |
3-hexoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h7,14H,2-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFYOLMLLRWDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131986-96-4 | |
| Record name | 5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3415216.png)

![Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3415222.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)



![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)


